molecular formula C22H21NO4 B11304991 3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11304991
M. Wt: 363.4 g/mol
InChI Key: JCOGZIWIPKXGRD-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves the reaction of 7-hydroxycoumarin with primary amines and formaldehyde in the presence of a base catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known anticoagulant that shares structural similarities with chromeno derivatives.

    Acenocoumarol: Another anticoagulant with a similar chromeno structure.

    Hymecromone: A coumarin derivative with anti-inflammatory and antispasmodic properties.

Uniqueness

Its combination of a chromeno and oxazin ring system sets it apart from other similar compounds .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

InChI

InChI=1S/C22H21NO4/c1-2-25-20-9-4-3-8-18(20)23-12-17-19(26-13-23)11-10-15-14-6-5-7-16(14)22(24)27-21(15)17/h3-4,8-11H,2,5-7,12-13H2,1H3

InChI Key

JCOGZIWIPKXGRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2

Origin of Product

United States

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